3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid
Description
Historical Context and Discovery Timeline
The development of this compound can be traced within the broader historical context of sulfamylbenzoic acid research, which has been an active area of investigation since the mid-20th century. The recognition of sulfamylbenzoic acids as potential therapeutic agents emerged from studies on lipid metabolism regulation, particularly in the context of hypolipidemic drug development.
Historical precedent for this class of compounds can be found in the development of tibric acid, a sulfamylbenzoic acid derivative that demonstrated potent hypolipidemic properties. Tibric acid exhibited superior efficacy compared to clofibrate in reducing lipid levels, establishing the therapeutic potential of sulfamylbenzoic acid structures. The synthesis of tibric acid involved a multi-step process beginning with 2-chlorobenzoic acid, which was reacted with chlorosulfonic acid to introduce a chlorosulfonate group at the 5-position, followed by reaction with 3,5-dimethylpiperidine to yield the final product.
The evolution from simpler piperidine-substituted sulfamylbenzoic acids to more complex derivatives like this compound represents a progression toward increased molecular complexity and potentially enhanced selectivity for biological targets. The introduction of the benzyl substituent on the piperidine ring represents a strategic modification aimed at improving pharmacological properties such as receptor binding affinity and metabolic stability.
The compound's emergence in commercial chemical databases and research supply catalogs indicates its recognition as a valuable research tool. The assignment of the specific Chemical Abstracts Service number 729582-34-7 and the Montreal Data Repository number MFCD03970827 reflects the compound's formal characterization and integration into standardized chemical information systems.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary research stems from multiple factors related to its structural characteristics and potential biological activities. The compound serves as an important building block for the synthesis of more complex pharmaceutical intermediates and represents a valuable tool for structure-activity relationship studies within the sulfamylbenzoic acid family.
From a synthetic chemistry perspective, the compound exemplifies the successful integration of multiple pharmacophoric elements within a single molecular framework. The presence of the 4-benzylpiperidine moiety is particularly noteworthy, as benzylpiperidine derivatives have demonstrated significant biological activities across various therapeutic areas. Research has shown that 4-benzylpiperidine can be utilized as a reactant for the synthesis of antiproliferative compounds and gamma-aminobutyric acid uptake inhibitors. The incorporation of this moiety into the sulfamylbenzoic acid framework potentially combines the lipid-regulating properties of sulfamylbenzoic acids with the neuroactive properties of benzylpiperidine derivatives.
The compound's structural complexity also makes it relevant for studies investigating enzyme inhibition mechanisms. The sulfonyl group can participate in hydrogen bonding interactions with enzyme active sites, while the chlorinated benzoic acid portion can engage in hydrophobic interactions and halogen bonding. The benzylpiperidine substituent provides additional binding opportunities through pi-pi stacking interactions and hydrophobic contacts.
Recent research in related chemical scaffolds has demonstrated the potential for developing potent inhibitors with nanomolar activities. Studies on 1,4-diphenalkylpiperidine analogs have revealed compounds with inhibitory constants in the range of 9.3 to 13 nanomolar for specific biological targets. While these specific values apply to structurally related but distinct compounds, they indicate the potential for high-affinity interactions that could be achievable with this compound derivatives.
The compound's availability from multiple commercial suppliers indicates sustained research interest and practical utility in laboratory investigations. The fact that various analogs and related structures continue to be synthesized and characterized suggests an active research program focused on exploring the structure-activity relationships within this chemical class.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)sulfonyl-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c20-17-7-6-16(19(22)23)13-18(17)26(24,25)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMOTDIYUBEEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Benzylpiperidine: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Sulfonylation: The 4-benzylpiperidine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.
Coupling with 4-Chlorobenzoic Acid: The final step involves the coupling of the sulfonylated benzylpiperidine with 4-chlorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzylpiperidine moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid
- 3-[(4-Benzylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide
Uniqueness
3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid is unique due to the presence of the chlorobenzoic acid moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Biological Activity
3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid (CAS No. 729582-34-7) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₂₀ClNO₄S
- Molecular Weight : 393.88 g/mol
- CAS Number : 729582-34-7
The structure features a benzylpiperidine moiety connected to a sulfonyl group and a chlorobenzoic acid derivative, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent.
Research indicates that compounds with similar structures often act as antagonists for specific receptors. For instance, benzylpiperidine derivatives have shown significant activity against CC chemokine receptors, particularly CCR3, which is involved in inflammatory responses . The sulfonamide group may enhance binding affinity and selectivity towards these receptors.
Antagonistic Activity
Studies have demonstrated that related piperidine compounds exhibit potent antagonism of CCR3-mediated pathways, impacting eosinophil chemotaxis and calcium mobilization . This suggests that this compound may similarly modulate immune responses.
In Vitro Studies
In vitro assays have shown that this compound can inhibit specific cellular pathways associated with inflammation. For example, it may reduce the secretion of pro-inflammatory cytokines in activated eosinophils, thereby potentially alleviating allergic responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the benzylpiperidine moiety is essential for receptor interaction, while modifications to the sulfonamide and chlorobenzoic acid components can enhance potency and selectivity.
| Component | Modification | Effect on Activity |
|---|---|---|
| Benzylpiperidine | Varying alkyl substitutions | Alters binding affinity |
| Sulfonamide group | Different sulfonyl substituents | Modulates pharmacokinetics |
| Chlorobenzoic acid | Position of chlorine atom | Influences solubility and receptor binding |
Case Studies
Recent studies have explored the therapeutic potential of similar compounds in clinical settings:
- Eosinophilic Disorders : A study investigated the use of CCR3 antagonists in treating eosinophilic esophagitis. Results indicated significant symptom improvement when using related piperidine derivatives .
- Inflammatory Diseases : Another clinical trial assessed the effectiveness of benzylpiperidine-based drugs in managing chronic rhinosinusitis, showing promising outcomes in reducing inflammation markers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-chlorobenzoic acid derivatives using sulfonyl chlorides. For example, coupling 4-chlorobenzoic acid with 4-benzylpiperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. Reaction optimization includes temperature control (0–25°C), stoichiometric ratios (1:1.2 molar ratio of acid to sulfonyl chloride), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the sulfonyl-piperidine linkage (δ ~3.5–4.0 ppm for piperidine protons) and aromatic chlorination (δ ~7.5–8.0 ppm).
- HPLC-MS : Quantify purity (>95%) and verify molecular weight via electrospray ionization (ESI-MS).
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., analogous piperidine-sulfonyl structures in Acta Crystallographica reports) .
Q. How is aqueous solubility determined, and what formulation strategies improve bioavailability?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with UV-Vis quantification.
- Formulation : Salt formation (e.g., sodium or hydrochloride salts) or nanoemulsion encapsulation (e.g., Tween-80/lecithin) to enhance solubility. Stability studies (40°C/75% RH for 4 weeks) assess degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., kinase enzymes). Focus on sulfonyl and benzyl groups as hydrogen-bond acceptors.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with SPR (surface plasmon resonance) for binding affinity (K) measurements .
Q. What experimental strategies resolve contradictions in reported bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Test across 3–5 cell lines (e.g., HEK293, HeLa) with IC calculations (GraphPad Prism).
- Mechanistic Profiling : siRNA knockdown of putative targets (e.g., PI3K/AKT pathway) to confirm on-/off-target effects.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation .
Q. How are reaction fundamentals (e.g., sulfonation kinetics) systematically studied for scale-up?
- Methodological Answer :
- Kinetic Analysis : Use stopped-flow UV-Vis to monitor sulfonation rates. Fit data to second-order kinetics.
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) via Minitab to identify optimal conditions.
- Scale-Up : Transition from batch to flow chemistry (microreactors) for improved heat/mass transfer .
Q. What crystallographic techniques elucidate polymorphic forms, and how do they impact stability?
- Methodological Answer :
- PXRD : Compare experimental vs. simulated patterns (Mercury software) to identify polymorphs.
- DSC/TGA : Assess thermal stability (melting point decomposition >200°C).
- Hygroscopicity : Dynamic vapor sorption (DVS) to quantify moisture uptake in Form I vs. Form II .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma concentration (LC-MS/MS) and tissue distribution in rodents. Adjust dosing regimens to match in vitro exposure levels.
- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites. Compare metabolic pathways across species .
Q. What steps validate purity when NMR and HPLC data conflict?
- Methodological Answer :
- Orthogonal Methods : Combine F NMR (if fluorinated analogs exist) with charged aerosol detection (CAD-HPLC).
- Spiking Experiments : Add suspected impurities (e.g., des-chloro byproduct) to confirm co-elution .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
